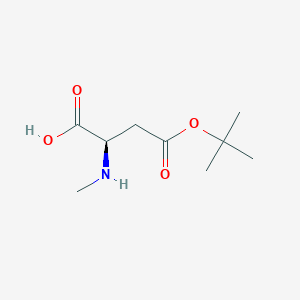

N-Me-D-Asp(OtBu)-OH

Description

Contextualization of N-Methylated Amino Acids in Peptide Science

N-methylation, the addition of a methyl group to the nitrogen atom of an amino acid, is a fundamental modification in peptide chemistry. nih.govresearchgate.net This seemingly minor alteration can profoundly influence the biological and physical properties of peptides. nih.gov One of the primary benefits of N-methylation is the enhanced proteolytic stability it confers upon the peptide backbone, making the resulting peptides more resistant to enzymatic degradation in biological systems. researchgate.net This increased stability translates to a longer in vivo half-life, a desirable characteristic for therapeutic peptides.

Significance of D-Aspartic Acid Derivatives in Synthetic Chemistry

D-aspartic acid and its derivatives are valuable chiral building blocks in synthetic chemistry. researchgate.net While the L-isomers of amino acids are the primary components of proteins, D-amino acids play significant roles in various biological processes and are incorporated into some naturally occurring peptides. wikipedia.orgmdpi.com In synthetic chemistry, D-aspartic acid derivatives serve as versatile starting materials for the construction of complex molecules, including pharmaceuticals and peptidomimetics. researchgate.netontosight.ai

Properties of N-Me-D-Asp(OtBu)-OH

The chemical compound this compound is a derivative of D-aspartic acid that incorporates both N-methylation and a tert-butyl ester protecting group on the side chain.

| Identifier | Value |

| IUPAC Name | (2R)-2-(methylamino)-4-tert-butoxy-4-oxobutanoic acid |

| Chemical Formula | C9H17NO4 |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white solid |

| Chirality | D-configuration at the alpha-carbon |

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from D-aspartic acid. A common synthetic route includes the protection of the side-chain carboxylic acid as a tert-butyl ester, followed by the selective N-methylation of the amino group. The use of protecting groups is essential to ensure the regioselectivity of the reactions. The final step involves the deprotection of the alpha-carboxylic acid while leaving the tert-butyl ester intact.

Applications of this compound

The unique structural features of this compound make it a valuable reagent in various areas of chemical synthesis.

Role in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound is used as a building block to introduce an N-methylated D-aspartic acid residue into a peptide sequence. The tert-butyl ester on the side chain protects the carboxylic acid during peptide coupling reactions. This protecting group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), at the end of the synthesis. The incorporation of this residue can enhance the resulting peptide's resistance to proteolysis and modulate its conformational properties.

Utility as a Chiral Building Block

Beyond peptide synthesis, this compound serves as a chiral synthon for the preparation of more complex, stereochemically defined molecules. Its bifunctional nature, with a free carboxylic acid and a protected secondary amine, allows for a variety of chemical transformations. This makes it a useful starting material for the synthesis of non-peptidic structures where the specific stereochemistry of the D-aspartic acid backbone is a critical design element.

Research Findings

The utility of N-methylated amino acids, including derivatives like this compound, is well-documented in scientific literature. Research has shown that the introduction of N-methylated residues can significantly alter the biological activity and pharmacokinetic profiles of peptides. For instance, N-methylation has been employed to create more potent and stable analogs of naturally occurring peptides. The steric hindrance provided by the N-methyl group can prevent the enzymatic cleavage of adjacent peptide bonds, thereby increasing the peptide's half-life. researchgate.net

Furthermore, studies have demonstrated that N-methylation can be a key factor in modulating the receptor binding affinity and selectivity of peptides. By influencing the peptide's conformation, N-methylation can lead to analogs with improved therapeutic properties. The synthesis of peptides containing N-methylated amino acids often requires specialized coupling reagents to overcome the steric hindrance associated with these residues.

Structure

3D Structure

Properties

Molecular Formula |

C9H17NO4 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

(2R)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |

InChI |

InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m1/s1 |

InChI Key |

VVZMENGKDSBXFM-ZCFIWIBFSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)O)NC |

Origin of Product |

United States |

Applications of N Me D Asp Otbu Oh in Peptide Synthesis

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the methodical assembly of amino acids into a desired sequence on a solid support. medsci.org Fmoc-N-Me-D-Asp(OtBu)-OH serves as a specialized building block within this framework, enabling the precise introduction of an N-methylated D-aspartic acid residue into a growing peptide chain. chemimpex.comsigmaaldrich.com

Incorporation into Complex Peptide Sequences

The incorporation of N-methylated amino acids like N-Me-D-Asp(OtBu)-OH presents unique challenges compared to their non-methylated counterparts. The presence of the methyl group on the amide nitrogen creates steric hindrance, which can significantly slow down the coupling reaction. scielo.org.mxpeptide.com This effect is particularly pronounced when attempting to couple an amino acid to an N-methylated residue already on the peptide chain or when coupling two consecutive N-methylated amino acids. peptide.com Overcoming this steric barrier requires carefully optimized conditions and more potent reagents to ensure the reaction proceeds to completion. peptide.comspringernature.com

Strategies for Achieving High Purity and Yield in SPPS

Achieving high purity and yield is a central goal in SPPS, especially for longer or more complex peptides. gyrosproteintechnologies.com When incorporating sterically hindered residues like Fmoc-N-Me-D-Asp(OtBu)-OH, several strategies are employed to maximize the efficiency of the coupling step and minimize the formation of deletion sequences or other impurities. gyrosproteintechnologies.comrsc.org

Specialized Coupling Reagents: Standard coupling reagents are often insufficient. More powerful activating agents are required to overcome the steric hindrance. Reagents like HATU, PyBroP, and PyAOP are frequently used for these difficult couplings. peptide.commdpi.com The choice of reagent can be critical for driving the reaction to completion. peptide.com

Optimized Reaction Conditions: To ensure complete incorporation, reaction times may be extended, or a "double coupling" procedure may be performed, where the coupling step is repeated with a fresh solution of the activated amino acid. frontiersin.org The use of microwave-assisted synthesis can also accelerate these sluggish reactions. springernature.com

Alternative Monitoring Techniques: The completion of a coupling reaction is typically monitored by testing for the presence of unreacted primary amines on the resin, often with a ninhydrin (B49086) test. However, since the N-terminus of the growing peptide chain is a secondary amine after the incorporation of an N-methylated residue, the ninhydrin test is ineffective. peptide.com Instead, the bromophenol blue test is used to monitor the reaction, as it provides a clear color change indicating whether the coupling is complete. peptide.com

Table 1: Common Strategies for Incorporating N-Methylated Amino Acids in SPPS

| Strategy | Description | Rationale | Citations |

|---|---|---|---|

| Potent Coupling Reagents | Use of reagents such as HATU, PyBroP, or PyBOP/HOAt. | Overcomes the steric hindrance of the N-methyl group to ensure efficient acylation of the secondary amine. | peptide.commerckmillipore.com |

| Microwave Assistance | Applying microwave energy to the coupling reaction. | Accelerates the rate of slow coupling reactions, reducing reaction times and potentially improving yields. | springernature.com |

| Double Coupling | Repeating the coupling step with fresh reagents. | Helps to drive the reaction to completion, especially for very difficult couplings, minimizing deletion sequences. | frontiersin.org |

| Bromophenol Blue Monitoring | Using a colorimetric test specific for monitoring coupling to secondary amines. | Provides an accurate assessment of reaction completion, as the standard ninhydrin test fails for N-methylated residues. | peptide.com |

Impact of N-Methylation on Peptide Properties

The introduction of an N-methyl group into the peptide backbone has profound effects on the physicochemical and biological properties of the peptide. This single modification can simultaneously enhance stability and alter solubility, making it a powerful tool in peptide drug design. researchgate.net

Enhancement of Proteolytic Stability in Peptides

One of the most significant benefits of N-methylation is the increased resistance of peptides to enzymatic degradation. sigmaaldrich.commerckmillipore.com Proteases, the enzymes that break down peptides and proteins, recognize and bind to specific peptide sequences and conformations. The N-methyl group modifies the peptide backbone by removing a hydrogen bond donor and inducing a conformational change. scielo.org.mx This alteration hinders the ability of proteases to recognize and cleave the amide bond, dramatically increasing the peptide's half-life in biological fluids like blood serum. researchgate.netrsc.org For instance, studies have shown that N-methylation can lead to a substantial increase in enzymatic stability. rsc.org In one notable example, multiple N-methylations in a somatostatin (B550006) analogue increased its half-life fivefold, from 15.5 minutes to 74 minutes. rsc.org This enhanced stability is a critical attribute for developing peptide-based drugs with improved in vivo performance. mdpi.combohrium.com

Table 2: Research Findings on N-Methylation and Proteolytic Stability

| Peptide/System Studied | Observation | Impact of N-Methylation | Citations |

|---|---|---|---|

| Somatostatin Analogue | Multiple N-methylations were introduced into a cyclic pentapeptide. | Enzymatic stability was enhanced fivefold; half-life increased from 15.5 min to 74 min. | rsc.org |

| General Peptides | N-methylation of the amide bond. | Blocks potential proteolytic enzyme cleavage sites by altering backbone conformation. | scielo.org.mx |

| Antimicrobial Peptides | Single or double substitutions with N-methylated amino acids. | Enhanced stability in serum, with the percentage of remaining peptide increasing after 1 hour of exposure. | mdpi.com |

| General Strategy | Substitution of natural amino acids with N-methyl variants. | Dramatically increases the proteolytic stability of amide bonds, which can improve in vivo half-life. | merckmillipore.com |

Mitigation of Aspartimide Formation and Other Side Reactions in Peptide Synthesis

A notorious side reaction in Fmoc-SPPS is the formation of aspartimide. iris-biotech.de This occurs when the nitrogen atom of the amino acid following an aspartic acid residue attacks the side-chain ester of the Asp, forming a cyclic imide intermediate. iris-biotech.deissuu.com This side reaction is particularly prevalent in sequences containing Asp-Gly or Asp-Asn motifs and is promoted by the basic conditions used for Fmoc deprotection (e.g., piperidine). iris-biotech.denih.gov Aspartimide formation leads to a mixture of byproducts, including the desired peptide, the rearranged β-aspartyl peptide, and epimerized versions, which are often difficult or impossible to separate, resulting in low yields and impure products. nih.gov

The use of an N-methylated aspartic acid building block, such as this compound, provides an elegant and definitive solution to this problem at the site of modification. The methyl group on the amide nitrogen physically blocks it from acting as a nucleophile, thereby preventing the initial intramolecular cyclization that leads to aspartimide formation. scielo.org.mx This strategy directly targets the mechanism of the side reaction, offering a more robust approach than other methods like using bulkier side-chain protecting groups (e.g., Fmoc-Asp(OMpe)-OH) or backbone protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH), which can introduce their own challenges such as higher costs or more difficult coupling steps. nih.govbiotage.com

Table 3: Comparison of Strategies to Mitigate Aspartimide Formation | Strategy | Mechanism | Advantages | Disadvantages | Citations | | :--- | :--- | :--- | :--- | | N-Methylation of Asp | The N-methyl group on the following residue blocks the nucleophilic attack required for cyclization. | Completely prevents aspartimide formation at that specific amide bond. | Introduces a permanent modification to the peptide backbone. | scielo.org.mx | | Bulky Side-Chain Esters (e.g., OMpe, OBno) | Steric hindrance around the side-chain carboxyl group slows the rate of nucleophilic attack. | Reduces but may not eliminate the side reaction; no permanent backbone modification. | Can be more expensive and sometimes more difficult to couple. | biotage.comadvancedchemtech.com | | Backbone Amide Protection (e.g., Dmb) | A temporary protecting group on the amide nitrogen prevents it from acting as a nucleophile. | Highly effective; protection is removed during final cleavage. | Primarily used for problematic Asp-Gly sequences; coupling to the protected residue can be difficult. | iris-biotech.denih.gov | | Modified Deprotection | Using weaker bases or adding acidic modifiers to the piperidine (B6355638) solution. | Can reduce the rate of base-catalyzed aspartimide formation. | May lead to incomplete Fmoc removal; may not be sufficient for highly susceptible sequences. | issuu.comnih.gov |

Compound Directory

Table 4: List of Mentioned Compounds

| Compound Name | Abbreviation/Synonym | Role/Function |

|---|---|---|

| N-Methyl-D-aspartic acid(4-tert-butyl ester) | This compound | Core subject; modified amino acid building block |

| N-α-(9-Fluorenylmethyloxycarbonyl)-N-methyl-D-aspartic acid 4-tert-butyl ester | Fmoc-N-Me-D-Asp(OtBu)-OH | Protected building block for Fmoc-SPPS |

| O-(7-Azabenzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexa-fluorophosphate | HATU | Coupling reagent |

| Bromophenol blue | - | Indicator for monitoring coupling to secondary amines |

| N,N'-Diisopropylethylamine | DIPEA | Base used in coupling reactions |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | PyBOP | Coupling reagent |

| Bromotripyrrolidinophosphonium hexafluorophosphate | PyBroP | Coupling reagent |

| 7-Aza-1-hydroxybenzotriazole | HOAt | Coupling additive |

| Trifluoroacetic acid | TFA | Reagent for cleavage and deprotection |

| N-α-Fmoc-(O-3-methyl-pent-3-yl)aspartic acid | Fmoc-Asp(OMpe)-OH | Aspartic acid with bulky side-chain protection |

| N-α-Fmoc-L-aspartic acid β-(5-butylnon-5-yl) ester | Fmoc-Asp(OBno)-OH | Aspartic acid with bulky side-chain protection |

Strategies for Prevention of Aspartimide Formation

A significant challenge in the synthesis of peptides containing aspartic acid is the formation of aspartimide, a cyclic imide byproduct. iris-biotech.de This side reaction is particularly prevalent during the base-catalyzed removal of the Fmoc protecting group in solid-phase peptide synthesis (SPPS). ppke.hu Aspartimide formation can lead to a mixture of products, including the desired peptide, the aspartimide-containing peptide, and rearranged α- and β-aspartyl peptides, complicating purification and reducing yields.

Several strategies have been developed to minimize or prevent aspartimide formation when incorporating aspartic acid residues, which are also relevant to its N-methylated counterpart:

Use of Bulky Side-Chain Protecting Groups: Increasing the steric hindrance around the side-chain carboxyl group can effectively block the cyclization reaction that leads to aspartimide formation. biotage.comresearchgate.net While the tert-butyl (OtBu) group in this compound offers some protection, more sterically demanding groups like 3-methylpent-3-yl (Mpe), 2,3,4-trimethylpent-3-yl (Die), and 5-butyl-5-nonyl (Bno) have demonstrated superior performance in reducing aspartimide formation. biotage.comresearchgate.net Comparative studies have shown that building blocks like Fmoc-Asp(OBno)-OH can nearly eliminate aspartimide formation, even in problematic sequences like Asp-Gly.

Modified Deprotection Conditions: Altering the conditions for Fmoc group removal can significantly suppress aspartimide formation. biotage.com Strategies include:

Addition of Acidic Modifiers: Adding weak acids like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to the piperidine deprotection solution can buffer the basicity and reduce the rate of aspartimide formation. biotage.comnih.gov

Use of Weaker Bases: Replacing the commonly used piperidine with a weaker base, such as piperazine (B1678402) or pyrrolidine, has been shown to be effective in removing the Fmoc group while minimizing the base-catalyzed side reaction. biotage.comacs.org

Backbone Protection: The most effective method to completely prevent aspartimide formation is to protect the amide nitrogen of the peptide bond following the aspartic acid residue. nih.gov The 2,4-dimethoxybenzyl (Dmb) group is a commonly used backbone protecting group. iris-biotech.debiotage.com Dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, are commercially available and are particularly useful for incorporating the problematic Asp-Gly sequence. nih.govnih.gov

| Strategy | Description | Example/Key Finding | Reference |

|---|---|---|---|

| Bulky Side-Chain Protecting Groups | Increasing steric hindrance around the side-chain carboxyl group to block cyclization. | Fmoc-Asp(OBno)-OH nearly eliminates aspartimide formation in Asp-Gly sequences. | |

| Modified Deprotection Conditions | Using weaker bases or adding acidic modifiers to the deprotection solution. | Adding Oxyma to the piperidine solution reduces aspartimide-related impurities. | nih.gov |

| Backbone Protection | Protecting the amide nitrogen following the Asp residue to prevent cyclization. | Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptides are effective for Asp-Gly sequences. | nih.govnih.gov |

Optimization of Coupling and Deprotection Protocols in Fmoc SPPS

The presence of the N-methyl group in this compound introduces steric hindrance at the alpha-amino group, which can slow down the coupling reaction during Fmoc SPPS. scientificlabs.com Therefore, optimization of both coupling and deprotection steps is crucial for achieving high purity and yield.

Coupling Reactions: To overcome the challenge of coupling to the sterically hindered N-methyl amine, more potent coupling reagents are often required. Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or O-(7-aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are frequently employed to facilitate efficient amide bond formation. nih.govgoogle.com In some cases, double coupling cycles or extended reaction times may be necessary to ensure complete acylation. biorxiv.org

Deprotection Reactions: The standard deprotection reagent in Fmoc SPPS is a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). iris-biotech.de However, as discussed previously, these basic conditions can promote aspartimide formation. peptide.com When using this compound, a balance must be struck between efficient Fmoc removal and minimizing this side reaction. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a deprotection reagent should be avoided when aspartic acid residues are present, as it strongly catalyzes aspartimide formation. peptide.com Optimized protocols may involve the use of alternative bases like piperazine or the addition of acidic modifiers to the piperidine solution. biotage.com

| Step | Challenge | Optimization Strategy | Reference |

|---|---|---|---|

| Coupling | Steric hindrance from the N-methyl group slows down acylation. | Use of potent coupling reagents (e.g., HATU, BOP), double coupling, or extended reaction times. | nih.govgoogle.combiorxiv.org |

| Deprotection | Base-catalyzed aspartimide formation. | Avoid DBU; use weaker bases (e.g., piperazine) or add acidic modifiers (e.g., HOBt, Oxyma) to piperidine. | biotage.compeptide.com |

Synthesis of Diverse Peptide Architectures and Analogues

The incorporation of this compound allows for the synthesis of peptides with modified backbones, which can lead to unique structural and functional properties.

Application in Macrocyclic Peptide Synthesis

Macrocyclic peptides often exhibit enhanced stability and bioactivity compared to their linear counterparts. This compound can be incorporated into linear peptide precursors that are subsequently cyclized. The tert-butyl ester side-chain protecting group is typically removed with strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin. iris-biotech.de However, for side-chain to side-chain or side-chain to backbone cyclization, an orthogonal protecting group strategy is necessary. If cyclization involves the aspartic acid side chain, a protecting group other than tert-butyl, such as allyl (All), would be used. peptide.com The allyl group can be selectively removed using a palladium catalyst, leaving the rest of the peptide intact for the cyclization reaction. peptide.com The N-methylation can influence the conformation of the peptide backbone, potentially pre-organizing it for efficient macrocyclization.

In the synthesis of streptide, a macrocyclic natural product, a related building block, FmocHN-(OtBu)Asp-OH, was used in the assembly of the linear precursor. nih.gov This highlights the utility of such derivatives in the construction of complex cyclic architectures.

Use in Lipopeptide and Peptidomimetic Construction

Lipopeptides: These are peptides conjugated to a lipid moiety, which can enhance their membrane-interacting properties and bioavailability. This compound can be incorporated into the peptide sequence of a lipopeptide using standard SPPS protocols. The N-methylation can increase the peptide's resistance to proteolytic degradation, a desirable feature for therapeutic lipopeptides. Studies on N-methylated analogs of antimicrobial lipopeptides have shown that such modifications can modulate their biological activity and reduce their toxicity. nih.gov

Peptidomimetics: These are compounds that mimic the structure and function of peptides but have modified backbones to improve their pharmacological properties. The introduction of an N-methyl group, as in this compound, is a common strategy in peptidomimetic design. unibo.it This modification can restrict the conformational flexibility of the peptide backbone, leading to a more defined three-dimensional structure. This can result in increased receptor binding affinity and selectivity. unibo.it Furthermore, the N-methylation can disrupt the hydrogen bonding network of the peptide backbone, which can improve membrane permeability and oral bioavailability.

Development of Nonnatural Amino Acid-Containing Peptides

This compound is itself a nonnatural amino acid derivative. sigmaaldrich.com Its incorporation into a peptide sequence is a key step in creating peptides with unnatural structures and potentially novel biological activities. nih.gov The synthesis of peptides containing N-methyl amino acids is a well-established field, with various methods developed for the preparation of the necessary building blocks. acs.org The use of N-methylated amino acids, including the D-enantiomers, allows for the exploration of a much wider chemical space than is possible with the 20 proteinogenic amino acids. This can lead to the development of peptides with improved therapeutic properties, such as enhanced stability, increased potency, and better selectivity. sigmaaldrich.comnih.gov

Contributions of N Me D Asp Otbu Oh to Advanced Organic Synthesis

Utility as a Chiral Scaffold in Targeted Organic Transformations

The inherent chirality of N-Me-D-Asp(OtBu)-OH makes it an excellent starting material or component for asymmetric synthesis. A chiral scaffold serves as a rigid, stereochemically defined core from which new stereocenters can be introduced with a high degree of control. Aspartic acid derivatives have been successfully utilized as chiral pool starting materials for the synthesis of complex heterocyclic structures and peptidomimetics. uno.edu For instance, the stereocenter of aspartic acid can direct the formation of chiral 1,3-oxazinan-2-ones, which are important structural motifs in various biologically active molecules. uno.edu

The D-configuration of this compound is particularly significant. While L-amino acids are ubiquitous in nature, the incorporation of D-amino acids into peptides or other molecules can dramatically alter their three-dimensional structure and biological properties. This is often exploited to create peptides that are resistant to degradation by natural proteases, which are stereospecific for L-amino acids. alfa-chemistry.comsigmaaldrich.com The N-methylation further constrains the conformational flexibility of the peptide backbone, influencing the folding of the resulting molecule. acs.org This conformational rigidity is a desirable trait when designing molecules to fit specific biological receptors or to mimic the structure of natural peptide turns. rsc.org

In the context of molecular scaffolding, carbohydrates are often used due to their rigid cyclic structure and multiple chiral centers. tandfonline.comtandfonline.com Aspartic acid derivatives like Fmoc-Asp(OtBu)-OH have been used in conjunction with carbohydrate scaffolds to create complex pseudopeptides, demonstrating the utility of these amino acid building blocks in generating structural diversity. tandfonline.com The defined stereochemistry of this compound allows it to act as a linchpin, orienting appended functional groups in a precise three-dimensional arrangement, which is critical for applications in combinatorial chemistry and drug discovery. researchgate.net

Table 1: Physicochemical Properties of the Fmoc-Protected Derivative

| Property | Value |

|---|---|

| Compound Name | Fmoc-N-Me-D-Asp(OtBu)-OH |

| CAS Number | 152548-66-8 |

| Molecular Formula | C₂₄H₂₇NO₆ |

| Molecular Weight | 425.47 g/mol |

| Appearance | White to off-white powder or crystals |

| Melting Point | 135-140 °C |

| Optical Rotation | [α]22/D -39.0°, c = 0.5% in DMF |

| Storage Temperature | 2-8°C |

Data sourced from multiple chemical suppliers. alfa-chemistry.comsigmaaldrich.com

Development of Novel Reaction Pathways Involving Aspartic Acid Derivatives

The unique structure of this compound and its protected variants makes it a valuable substrate in the development of new synthetic methodologies. Its primary application is in solid-phase peptide synthesis (SPPS), where the Fmoc protecting group allows for stepwise assembly of peptide chains. sigmaaldrich.comchemimpex.com The tert-butyl (OtBu) group protects the side-chain carboxylic acid, preventing unwanted side reactions during peptide coupling. This protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA), at the end of the synthesis.

Beyond standard SPPS, aspartic acid derivatives are employed in more advanced ligation and functionalization reactions. For example, the development of the α-ketoacid-hydroxylamine (KAHA) ligation for chemoselective amide bond formation offers a powerful, complementary method to native chemical ligation (NCL). ethz.ch This reaction involves the condensation of a C-terminal α-ketoacid with an N-terminal hydroxylamine, and derivatives like Fmoc-Asp(OtBu)-OH have been used in the synthesis of complex peptide fragments that are precursors for such ligations. ethz.ch

Furthermore, transition metal-catalyzed reactions are emerging as powerful tools for creating non-proteinogenic amino acids. nih.gov Palladium-catalyzed C-H functionalization, for instance, allows for the direct modification of amino acid side chains. While these methods are often developed on simpler amino acid derivatives, the principles can be extended to more complex building blocks like this compound to generate novel structures. Other novel pathways include the silver-promoted coupling of amino acids with thioamides to generate peptide imides, which can then be hydrolyzed to native peptide bonds, offering a unique approach to peptide synthesis. rsc.org

Table 2: Comparison of Aspartic Acid Side-Chain Protecting Groups

| Protecting Group | Cleavage Condition | Key Features |

|---|---|---|

| tert-Butyl (OtBu) | Strong acid (e.g., 95% TFA) | High stability to many synthetic conditions; preferred for long or complex syntheses. |

| Methyl (OMe) | Acid or base hydrolysis | More labile than OtBu; may not be suitable for long syntheses where repeated exposure to mild acid can cause premature cleavage. |

| Benzyl (B1604629) (OBzl) | Hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH) | Less compatible with standard Fmoc-SPPS due to harsh cleavage conditions. |

This table illustrates the different strategies for side-chain protection, highlighting the advantages of the OtBu group used in this compound.

Side Chain Functionalization Strategies for Aspartic Acid Residues within Peptides

The side-chain carboxyl group of aspartic acid is a versatile handle for introducing a wide array of functionalities into a peptide sequence. After the incorporation of this compound into a peptide and subsequent deprotection of the OtBu group, the free carboxylic acid can be modified in numerous ways.

One innovative strategy involves the photoinduced decarboxylation of aspartic acid derivatives to generate a radical intermediate. acs.org This radical can then be trapped by various radical acceptors, such as alkenes, to form a new carbon-carbon bond at the β-position of the original amino acid. This method allows for the side-chain functionalization of aspartic acid residues with moieties like carbohydrates or other amino acids under mild, racemization-free conditions. acs.org

Oxidative functionalization provides another route to modify amino acid residues. While direct oxidation of the aliphatic side chain of aspartic acid is challenging, methodologies developed for other amino acids, such as those using nonheme iron complexes and H₂O₂, show the potential for targeted C-H bond activation. rsc.org These approaches could be adapted to introduce hydroxyl groups or other functionalities onto the side chains of peptide-bound residues.

The synthesis of side-chain modified polypeptides can also be achieved by first creating a functionalized amino acid monomer and then polymerizing it. escholarship.org For example, N-carboxyanhydride (NCA) monomers derived from glycosylated or otherwise modified aspartic acid can be used in ring-opening polymerizations to create polypeptides with diverse side-chain functionalities. This pre-functionalization approach ensures that the modification is present at every desired residue within the polymer chain. escholarship.org These strategies are crucial for developing peptide-based therapeutics, targeted drug delivery systems, and novel biomaterials. chemimpex.com

Analytical and Characterization Techniques in Research on N Me D Asp Otbu Oh and Its Products

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatography is a cornerstone for the analysis of N-Me-D-Asp(OtBu)-OH, providing powerful tools for separating the compound from impurities and for resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the chemical purity of this compound. This method separates the target compound from any starting materials, by-products, or degradation products. In a typical setup, a reversed-phase column, such as an ODS-Hypersil column, is used. nih.gov The separation is achieved by eluting the sample with a mobile phase, often a gradient of an organic solvent like acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA). nih.govnih.gov Detection is commonly performed using a UV detector, as the Fmoc-protecting group on related compounds exhibits strong UV absorbance. chemimpex.com

Commercial specifications for Fmoc-N-Me-Asp(OtBu)-OH often stipulate a purity of ≥98% as determined by HPLC. chemimpex.comalabiochem.com.cnadachibio.com For instance, quality control specifications may limit specific impurities like Fmoc-β-Ala-OH and Fmoc-Asp(OtBu)-OH to less than 0.2% each. alabiochem.com.cnadachibio.com The high sensitivity of HPLC allows for the detection of even trace-level impurities, ensuring the compound meets the stringent requirements for applications like solid-phase peptide synthesis (SPPS). chemimpex.com

Chiral HPLC for Enantiomeric Purity Determination and Racemization Studies

The stereochemistry of this compound is critical, as the biological activity of peptides is often dependent on the specific configuration of their constituent amino acids. Chiral HPLC is the definitive method for assessing enantiomeric purity and studying potential racemization. ebi.ac.uk

Two main strategies are employed for the chiral separation of N-methylated amino acids:

Direct Separation using Chiral Stationary Phases (CSPs): This method involves the use of HPLC columns packed with a chiral material. For N-derivatized amino acids like Fmoc-N-Me-D-Asp(OtBu)-OH, CSPs such as CHIROBIOTIC T can be effective. sigmaaldrich.com These phases allow for the direct separation of enantiomers without the need for derivatization.

Indirect Separation via Chiral Derivatization: In this approach, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column. nih.govnih.gov Reagents like N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH2), an analogue of Marfey's reagent, have been successfully used for the HPLC separation of N-methyl-D/L-aspartate. nih.govnih.gov This method offers excellent resolution and high sensitivity. nih.gov

Racemization, the conversion of one enantiomer into its mirror image, is a significant concern during peptide synthesis and deprotection steps. tandfonline.comresearchgate.netcdnsciencepub.com Studies have shown that N-methylamino acid derivatives can be more prone to racemization under certain conditions, such as saponification with aqueous sodium hydroxide (B78521) or deprotection with hydrogen bromide in acetic acid, compared to their non-methylated counterparts. cdnsciencepub.com Chiral HPLC is an indispensable tool for monitoring and quantifying the extent of such racemization, ensuring the stereochemical integrity of the final product. ebi.ac.ukresearchgate.net For example, commercial quality control may specify the optical impurity, Fmoc-N-Me-D-Asp(OtBu)-OH, to be ≤0.2%. alabiochem.com.cnadachibio.com

Spectroscopic Characterization and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and conformation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of this compound and its derivatives.

In the ¹H NMR spectrum of a closely related compound, Fmoc-N-Me-Asp(OtBu)-OH, characteristic signals would be expected for the protons of the N-methyl group, the tert-butyl ester, and the fluorenylmethoxycarbonyl (Fmoc) group. For example, the nine protons of the tert-butyl group typically appear as a singlet around δ 1.46 ppm, while the N-methyl protons would also present as a singlet. scielo.org.mxmpg.de The protons on the aspartic acid backbone and the Fmoc group would show more complex splitting patterns. mpg.de Two-dimensional NMR techniques, such as [¹H, ¹³C]-HSQC, can provide further confirmation by correlating protons with their directly attached carbon atoms. hmdb.ca

¹³C NMR spectroscopy complements the proton data, providing a signal for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the ester and carbamate (B1207046) groups, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the various carbons of the aspartic acid and Fmoc moieties. scielo.org.mxrsc.org For instance, in related structures, the tert-butyl carbons appear around δ 28 and 80 ppm. scielo.org.mx

| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| tert-Butyl (OtBu) Protons | ~1.46 (s, 9H) | - | mpg.de |

| tert-Butyl (OtBu) Carbons | - | ~28 (CH₃), ~80 (quaternary C) | scielo.org.mx |

| N-Methyl (N-Me) Protons | ~3.2-3.3 (s, 3H) | - | rsc.org |

| N-Methyl (N-Me) Carbon | - | ~37-42 | rsc.org |

| Fmoc Group Protons | ~7.3-7.8 (m) | - | rsc.org |

| Fmoc Group Carbons | - | ~120-144 | rsc.org |

Mass Spectrometry (MS) for Identification and Isomer Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of this compound and confirming its elemental composition. Electrospray ionization (ESI) is a common soft ionization technique used for amino acid derivatives, which allows for the analysis of the intact molecule, often as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. rsc.orgnih.gov

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. mpg.dersc.org For the related compound Fmoc-N-Me-Asp(OtBu)-OH (C₂₄H₂₇NO₆), the expected monoisotopic mass is approximately 425.1838.

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information. nih.govspringernature.com The fragmentation pattern can help to identify the different components of the molecule, such as the loss of the tert-butyl group or cleavages within the Fmoc group. While MS itself cannot typically distinguish between stereoisomers, its coupling with liquid chromatography (LC-MS) is a powerful combination for isomer analysis, particularly when a chiral separation method is employed beforehand. mdpi.comnih.gov

Evaluation of Optical Activity for Chiral Purity

Polarimetry is a classical and direct method for assessing the chiral purity of a compound by measuring its optical rotation. schmidt-haensch.comthieme-connect.de Enantiomers rotate the plane of polarized light in equal but opposite directions. creative-proteomics.com A pure sample of an enantiomer will have a specific rotation value under defined conditions (e.g., concentration, solvent, temperature, and wavelength). schmidt-haensch.com

For Fmoc-N-Me-Asp(OtBu)-OH, a specific rotation value is often reported as part of its specification. For example, a typical value is [α]²²/D -39.0°, measured at a concentration of 0.5% in dimethylformamide (DMF). alfa-chemistry.comdv-expert.org Another reported value is [α]D²⁰ = -38 ± 1º (c=1 in DMF). chemimpex.com Any deviation from the expected specific rotation can indicate the presence of the corresponding enantiomer (Fmoc-N-Me-L-Asp(OtBu)-OH) or other optically active impurities. While polarimetry is a valuable tool, it is generally less sensitive than chiral chromatography for detecting very small amounts of an enantiomeric impurity. thieme-connect.de

| Specific Rotation | Conditions | Reference |

|---|---|---|

| [α]²²/D -39.0° | c = 0.5% in DMF | alfa-chemistry.comdv-expert.org |

| [α]D²⁰ -38 ± 1° | c = 1 in DMF | chemimpex.com |

| [α]D²⁰ -11 ± 2° | c = 1 in MeOH | chemimpex.com |

Future Directions and Emerging Research Areas

Development of Novel N-Methylated D-Aspartic Acid Derivatives with Tailored Reactivity

The synthesis and application of N-methylated amino acids are pivotal in modifying the physicochemical properties of peptides. nih.gov N-methylation can enhance metabolic stability, membrane permeability, and in some cases, oral bioavailability. nih.govresearchgate.net Building upon the foundation of N-Me-D-Asp(OtBu)-OH, researchers are exploring the creation of new derivatives with precisely tuned reactivity. This involves the strategic modification of both the protecting groups and the core amino acid structure.

Future research in this area will likely focus on:

Alternative Protecting Groups: While the tert-butyl (OtBu) ester is a standard protecting group for the side-chain carboxylic acid of aspartic acid, the development of derivatives with alternative protecting groups could offer advantages in specific synthetic contexts. peptide.com For instance, groups that can be removed under milder or orthogonal conditions would provide greater flexibility in complex multi-step syntheses.

Modifications to the N-Methyl Group: The introduction of substituents on the methyl group itself could modulate the steric and electronic properties of the amino acid. This could influence peptide conformation and receptor binding affinity in novel ways.

Systematic Structure-Activity Relationship (SAR) Studies: The synthesis of a library of N-methylated D-aspartic acid derivatives with varied functionalities will enable comprehensive SAR studies. These investigations are crucial for understanding how specific structural modifications impact the biological activity and pharmacokinetic profiles of peptides incorporating these residues.

The development of these novel derivatives will be instrumental in creating peptides with enhanced therapeutic potential. chemimpex.com

Exploration of Expanded Applications in Chemical Biology

The unique properties conferred by N-methylation make this compound and its future derivatives valuable tools for chemical biology. chemimpex.com Their incorporation into peptides can lead to molecules with improved stability against enzymatic degradation, a critical factor for in vivo applications. alfa-chemistry.com

Emerging research is poised to expand the use of these compounds in several key areas:

Probing Protein-Protein Interactions: N-methylated peptides can serve as potent and stable probes to study and modulate protein-protein interactions, which are central to many cellular processes. chemimpex.com The conformational constraints introduced by the N-methyl group can lead to higher binding affinities and selectivities. nih.gov

Development of Novel Peptide-Based Therapeutics: The enhanced stability and permeability of N-methylated peptides make them attractive candidates for drug development. nih.govchemimpex.comspringernature.com Future research will likely focus on incorporating this compound and its analogs into peptides targeting a wide range of diseases.

Bioconjugation and Targeted Drug Delivery: The carboxylic acid functionality of the aspartic acid side chain, once deprotected, provides a convenient handle for bioconjugation. chemimpex.com This allows for the attachment of peptides to other biomolecules, nanoparticles, or drug delivery systems to create targeted therapeutic and diagnostic agents. chemimpex.com

The ability to fine-tune the properties of peptides through N-methylation opens up exciting possibilities for designing sophisticated tools to dissect and manipulate biological systems.

Advanced Methodologies for Stereochemical Control in Complex Peptide and Organic Synthesis

A significant challenge in the synthesis of peptides containing N-methylated amino acids is the potential for racemization, particularly during the coupling steps. cdnsciencepub.com The steric hindrance posed by the N-methyl group can make peptide bond formation more difficult and may require harsher conditions, which can compromise the stereochemical integrity of the chiral centers. scielo.org.mx

Future advancements in synthetic methodology will be crucial to overcome these challenges. Key areas of focus include:

Novel Coupling Reagents: The development of new coupling reagents that can efficiently mediate amide bond formation with sterically hindered N-methylated amino acids under mild conditions is a high priority. scielo.org.mx Reagents like HATU have shown promise in this regard, offering higher yields and shorter reaction times compared to traditional reagents like DCC. scielo.org.mx

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions. springernature.comekb.eg Its application in solid-phase peptide synthesis (SPPS) can significantly reduce coupling and deprotection times, potentially minimizing side reactions like racemization. springernature.comekb.eg

On-Resin N-Methylation Techniques: While the use of pre-synthesized Fmoc-N-Me-D-Asp(OtBu)-OH is common, on-resin N-methylation methods offer an alternative strategy. springernature.comnih.gov Refining these methods to ensure high efficiency and chemoselectivity, especially for amino acids with sensitive side chains, will be an important area of research. acs.orggoogle.com Recent studies have explored optimizing on-resin N-methylation procedures, significantly reducing reaction times. acs.orgnih.gov

Conformation-Dictated N-Methylation: Research has shown that the conformation of a peptide can influence the regiochemistry of on-resin N-methylation reactions. nih.gov This suggests that the stereochemistry of the peptide backbone can be used to direct methylation to specific sites, offering a sophisticated level of control over the final structure. nih.gov

These advanced methodologies will not only facilitate the synthesis of complex peptides containing this compound but also pave the way for the creation of more intricate and stereochemically defined organic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.